molecular formula C24H27FN2O3 B2443861 1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 537686-09-2

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2443861
CAS RN: 537686-09-2
M. Wt: 410.489
InChI Key: PVTPFFHKLYSDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H27FN2O3 and its molecular weight is 410.489. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

The generation of structurally diverse libraries through alkylation and ring closure reactions highlights the importance of compounds with similar structures in creating a wide array of derivatives. For example, the use of ketonic Mannich bases derived from acetylthiophene as starting materials can lead to the production of dithiocarbamates, thioethers, and a variety of heterocyclic compounds through N-alkylation and C-alkylation reactions (Roman, 2013). This research demonstrates the compound's potential in contributing to the synthesis of new molecules with varied applications.

Antimicrobial and Antitumor Properties

Synthesis of novel substituted pyrrole derivatives, such as isoxazoline incorporated pyrrole derivatives, showcases the antimicrobial applications of structurally related compounds. Upon reaction with hydroxylamine hydrochloride, these derivatives were synthesized and exhibited significant in vitro antibacterial activity (Kumar, Kumar, & Nihana, 2017). Additionally, the exploration of organoboron-nitrogen heterocycles formed through the reaction of bis(dimethylamino)phenylborane with various nucleophiles suggests the compound's utility in creating heterocyclic derivatives with potential biological activities (Bielawski & Niedenzu, 1980).

Material Science and Optical Properties

In the field of material science, studies on the optical properties of organic nanoparticles, including those related to the compound's structural family, demonstrate its potential in developing electroluminescent materials and fluorescent probes. For instance, nanoparticles of phenyl-dimethylamino-styryl-pyrazoline showed special size dependence in their optical properties, which could be applied to electroluminescent structures (Fu & Yao, 2001). Additionally, fluorescent probes with aggregation-enhanced emission features for real-time monitoring of low carbon dioxide levels have been developed, showcasing the compound's relevance in environmental monitoring and biological applications (Wang et al., 2015).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3/c1-15-10-11-16(2)18(14-15)22(28)20-21(17-8-5-6-9-19(17)25)27(24(30)23(20)29)13-7-12-26(3)4/h5-6,8-11,14,21,28H,7,12-13H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIQQNBFXZBQJJ-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-4-(2,5-dimethylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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